(1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride
Description
(1S)-1-(Pyridin-2-yl)ethan-1-amine hydrochloride (CAS: 40154-78-7; MFCD12068448) is a chiral amine featuring a pyridin-2-yl substituent on the ethanamine backbone, with a hydrochloride salt enhancing its solubility . The (1S) stereochemistry at the chiral center is critical for interactions in asymmetric synthesis or biological systems. This compound serves as a versatile building block in medicinal chemistry, particularly for designing ligands targeting nicotinic acetylcholine receptors or kinase inhibitors due to the pyridine moiety’s electron-deficient nature .
Properties
IUPAC Name |
(1S)-1-pyridin-2-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6(8)7-4-2-3-5-9-7;/h2-6H,8H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGRUOOGCQLWLT-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40154-78-7 | |
| Record name | 2-Pyridinemethanamine, α-methyl-, hydrochloride (1:2), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40154-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of pyridine-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound under controlled conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The parent amine undergoes hydrolysis in aqueous media to form 1-(pyridin-2-yl)ethanolamine (a diol derivative). While the hydrochloride salt’s role in this reaction is not explicitly detailed, the acidic environment introduced by HCl may influence reaction kinetics .
Reaction Overview :
Functionalization of the Pyridine Ring
The pyridine moiety in the parent compound can react with ammonia or methylamine to form derivatives. For the hydrochloride salt, such reactions would likely require deprotonation of the amine group to restore nucleophilicity .
Example Reaction :
Alkylation/Acylation Reactions
The amine group in the parent compound reacts with electrophiles like ethyl methanesulfonate to form methyl ketones. For the hydrochloride salt, these reactions would necessitate a base to deprotonate the amine and activate it for nucleophilic attack .
Example Reaction :
Stability and Storage
The hydrochloride salt is air-sensitive and requires storage under inert conditions (e.g., nitrogen or argon) at 2–8°C . Its stability in acidic environments may limit its compatibility with strong bases or nucleophilic reagents without prior neutralization.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of (1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride in cancer therapy. For example, it has been investigated as a lead compound for developing anti-glioblastoma drugs. Structural modifications of related compounds have shown improved blood-brain barrier (BBB) penetration and enhanced efficacy against glioblastoma cells, a type of aggressive brain tumor with limited treatment options .
Inhibition of Enzymatic Activity
The compound has been identified as a ligand for various enzymes, including lipase inhibitors. Its ability to modulate enzyme activity makes it a valuable tool in drug design aimed at metabolic disorders . The synthesis of derivatives has been explored to enhance selectivity and potency against specific targets.
Antiparasitic Activity
Research has indicated that derivatives of (1S)-1-(pyridin-2-yl)ethan-1-amine may possess antiparasitic properties. Studies have shown activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, which are responsible for significant human diseases like Chagas disease and leishmaniasis . These findings suggest a promising avenue for developing new treatments for parasitic infections.
Case Studies
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving the modification of existing pyridine derivatives. The ability to create diverse derivatives allows researchers to tailor compounds for specific biological activities.
Mechanism of Action
The mechanism of action of (1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Pyridine Ring
- The higher molecular weight (176.62 vs. 158.63) suggests increased lipophilicity, which may improve membrane permeability .
- 6-Methoxy Substituent (CAS 1391355-66-0) : The methoxy group at the 6-position is electron-donating, altering the pyridine’s electronic profile. This could reduce basicity of the amine and influence solubility. The 97% purity indicates stability under synthesis conditions .
Non-Pyridine Analogs
- Adamantane Derivative (CAS 1005341-54-7) : The adamantane group introduces significant steric bulk and hydrophobicity (MW 215.77), likely reducing water solubility but enhancing binding to hydrophobic pockets in proteins. Available in high purity (95–99%), it is suited for rigid scaffold applications .
- Tetrahydrofuran Derivative (CAS 2089682-46-0) : The tetrahydrofuran ring adds an oxygen atom, enabling hydrogen bonding and improving aqueous solubility compared to adamantane analogs. Its lower molecular weight (151.63) may facilitate better pharmacokinetic profiles .
Stereochemical Considerations
The (1S) configuration in the parent compound and analogs ensures specificity in asymmetric catalysis or enantioselective biological interactions .
Notes
- Data Limitations: Limited information on melting points, solubility, or biological activity restricts functional comparisons. Further experimental studies are needed to quantify these properties.
- Synthetic Accessibility : The 95–99% purity of adamantane and methoxy derivatives () suggests robust synthetic routes, whereas fluorine-containing analogs may require specialized fluorination techniques .
- Supplier Availability : Suppliers like Combi-Blocks () and CymitQuimica () provide these compounds for research use, underscoring their relevance in drug discovery .
Biological Activity
(1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride, commonly referred to as a pyridine derivative, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
The molecular formula of this compound is . The compound exists as a hydrochloride salt, which enhances its solubility and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study focused on various pyridine derivatives demonstrated that this compound showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium tuberculosis | 16 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .
Case Study: Glioblastoma Treatment
A recent study investigated the effects of this compound on glioblastoma cells. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for this aggressive cancer type .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to certain receptors involved in cellular signaling, leading to altered cellular responses.
- Enzyme Inhibition : It has been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Signaling Pathway Modulation : The compound influences key signaling pathways that regulate cell cycle and apoptosis .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of (1S)-1-(pyridin-2-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 2-acetylpyridine) using chiral catalysts like Ru-BINAP complexes to achieve the (S)-configuration. Optimization includes solvent selection (e.g., methanol or THF), temperature control (0–25°C), and catalyst loading (1–5 mol%) to improve enantiomeric excess (ee) . Post-synthesis, hydrochloric acid is used for salt formation. Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR (δ 8.5–7.2 ppm for pyridine protons) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the pyridine ring (δ ~8.5–7.2 ppm) and chiral center integrity.
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers (ee > 98%) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 153.1 m/z) validates molecular weight .
- XRD : Single-crystal X-ray diffraction resolves absolute stereochemistry .
Advanced Research Questions
Q. How does stereochemical integrity influence the compound’s pharmacological activity, and what structural analogs show enhanced target selectivity?
- Methodological Answer : The (S)-enantiomer exhibits higher binding affinity to targets like equilibrative nucleoside transporters (ENT1) due to spatial compatibility with hydrophobic pockets. Structural analogs, such as (S)-1-(6-trifluoromethylpyridin-2-yl)ethan-1-amine hydrochloride (CAS 1213212-53-3), show improved metabolic stability via trifluoromethyl substitution, reducing CYP450-mediated oxidation . Computational docking (AutoDock Vina) and MD simulations (AMBER) guide rational design .
Q. What in vitro and in vivo models are used to evaluate its role in nucleotide metabolism and chemotherapeutic synergy?
- Methodological Answer :
- In vitro : ENT1 inhibition assays (IC₅₀) using [³H]-adenosine uptake in HeLa cells .
- In vivo : Xenograft models (e.g., murine leukemia) assess synergy with gemcitabine. Pharmacokinetic parameters (t₁/₂, Cmax) are quantified via LC-MS/MS .
- Mechanistic Studies : CRISPR-Cas9 ENT1-knockout models confirm target specificity .
Q. How can data discrepancies in enantiomeric purity across synthetic batches be resolved?
- Methodological Answer : Contradictions arise from variable catalyst performance or workup conditions. Solutions include:
- Quality Control : Chiral SFC (supercritical CO₂/ethanol) with diode-array detection ensures batch consistency .
- Process Analytics : PAT tools (e.g., ReactIR) monitor reaction progression in real-time to minimize racemization .
- DoE Optimization : Factorial designs (e.g., temperature vs. catalyst ratio) identify critical parameters .
Key Considerations for Researchers
- Stereochemical Stability : Avoid prolonged exposure to basic conditions (>pH 9) to prevent racemization .
- Toxicity Screening : Prioritize Ames tests and hERG channel assays (IC₅₀ > 10 μM) to mitigate off-target effects .
- Scalability : Transition from batch to flow chemistry reduces reaction time by 40% while maintaining ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
